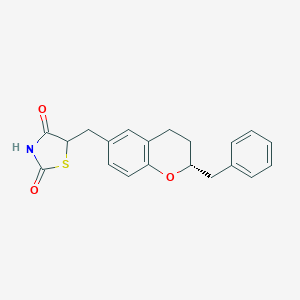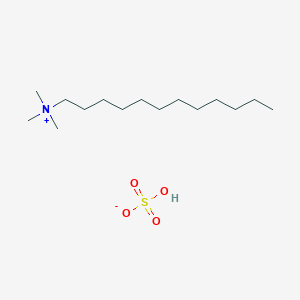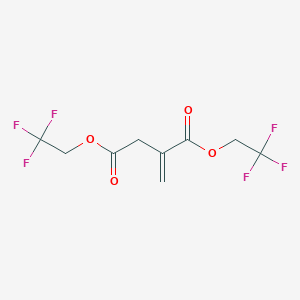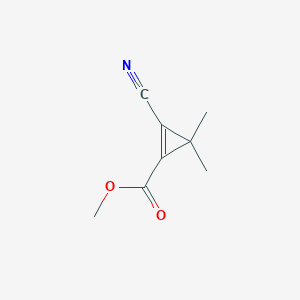
Methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate (MDCC) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. MDCC is a cyclopropene derivative that has a cyano group and a methyl ester group attached to the cyclopropene ring. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
Methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate inhibits ethylene biosynthesis by binding to the active site of the enzyme 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, which is responsible for the conversion of ACC to ethylene. This compound binds irreversibly to the active site of ACC synthase, preventing the enzyme from functioning and thereby inhibiting ethylene biosynthesis.
Biochemical and Physiological Effects:
The inhibition of ethylene biosynthesis by this compound has several biochemical and physiological effects. In plants, the inhibition of ethylene biosynthesis by this compound can delay fruit ripening, reduce flower senescence, and increase the shelf life of fruits and vegetables. In addition, this compound has been shown to reduce the production of ethylene in response to stress, such as drought or high salinity.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate has several advantages for use in lab experiments. It is a potent inhibitor of ethylene biosynthesis, making it a valuable tool for studying the role of ethylene in various plant physiological processes. This compound is also relatively stable and easy to handle, making it a convenient inhibitor to use in experiments. However, this compound has limitations as well. It is a non-selective inhibitor of ethylene biosynthesis, meaning that it can inhibit the biosynthesis of other compounds that share the same biosynthetic pathway as ethylene. In addition, this compound can have toxic effects on plants at high concentrations.
Orientations Futures
Several future directions for research on Methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate include the development of more selective inhibitors of ethylene biosynthesis, the investigation of the role of ethylene in plant-microbe interactions, and the use of this compound in the development of novel plant growth regulators. In addition, the potential applications of this compound in the food industry, such as the development of novel postharvest treatments for fruits and vegetables, warrant further investigation.
Méthodes De Synthèse
The synthesis of Methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate can be achieved using several methods, including the reaction of 2-cyano-3,3-dimethylcyclopropene-1-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. Another method involves the reaction of 2-cyano-3,3-dimethylcyclopropene-1-carboxylic acid with diazomethane. The reaction of 2-cyano-3,3-dimethylcyclopropene with methyl chloroformate is another method for synthesizing this compound.
Applications De Recherche Scientifique
Methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate has been widely used in scientific research for its unique properties. It is a potent inhibitor of ethylene biosynthesis and has been used to study the role of ethylene in various plant physiological processes. This compound has also been used to study the mechanism of action of ethylene receptors in plants. In addition, this compound has been used to investigate the role of ethylene in fruit ripening and the effect of ethylene on postharvest quality of fruits and vegetables.
Propriétés
| 106509-45-9 | |
Formule moléculaire |
C8H9NO2 |
Poids moléculaire |
151.16 g/mol |
Nom IUPAC |
methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate |
InChI |
InChI=1S/C8H9NO2/c1-8(2)5(4-9)6(8)7(10)11-3/h1-3H3 |
Clé InChI |
ZWIFNHRDDBEQPG-UHFFFAOYSA-N |
SMILES |
CC1(C(=C1C(=O)OC)C#N)C |
SMILES canonique |
CC1(C(=C1C(=O)OC)C#N)C |
Synonymes |
1-Cyclopropene-1-carboxylicacid,2-cyano-3,3-dimethyl-,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


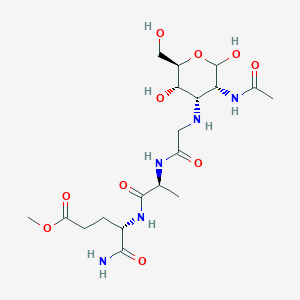
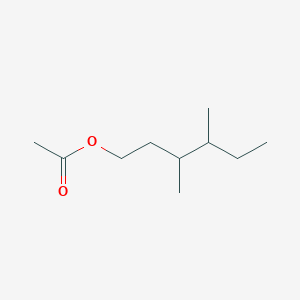
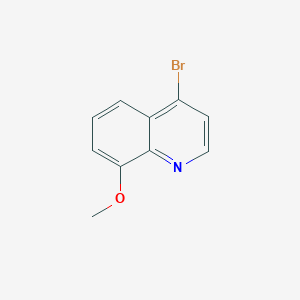
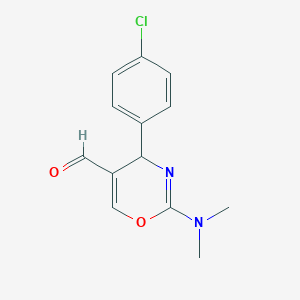
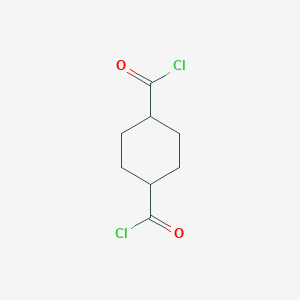
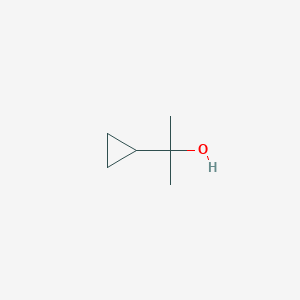
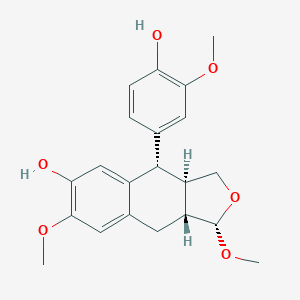
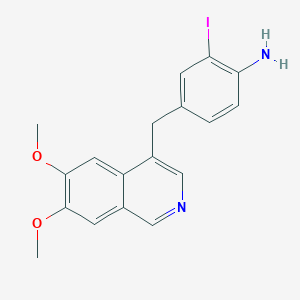
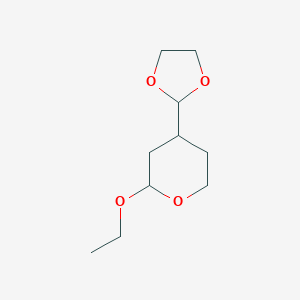
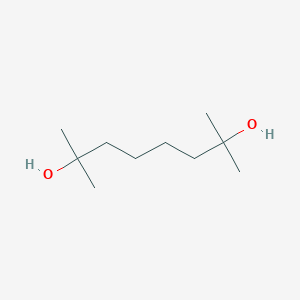
![(2S,4S)-N-[(2S)-1-[[(3R)-1-[[1-[[1-[[(2S)-1-[[1-[[1-[[3-[[(2S)-1-(dimethylamino)propan-2-yl]amino]-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methyl-1-[(E,4R)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide](/img/structure/B35076.png)
